![molecular formula C16H10N6O2 B2920879 3-[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine CAS No. 2098117-38-3](/img/structure/B2920879.png)

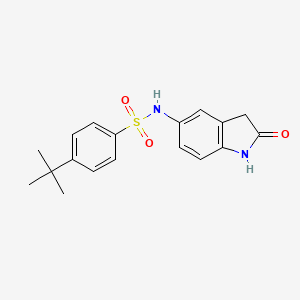

3-[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

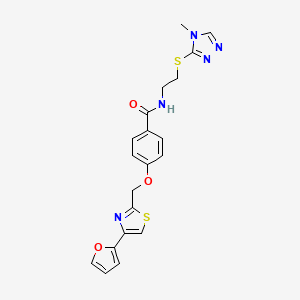

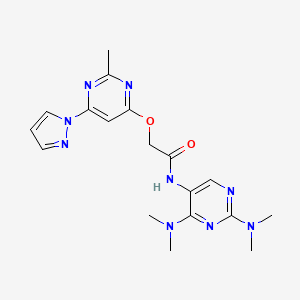

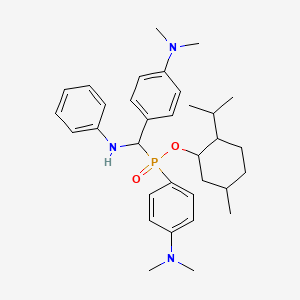

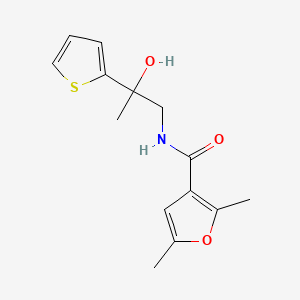

The compound “3-[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds is known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Synthesis Analysis

The synthesis of this compound and its derivatives involves the use of hydrazonoyl halides . The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have been compiled in several studies .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazole ring fused with a pyridazine ring, which is further substituted with a nitrophenyl group . The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Scientific Research Applications

Synthesis and Antioxidant Activity

Research has explored the synthesis and antioxidant properties of various triazolopyridopyrimidines, including compounds structurally related to 3-[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine. One study demonstrated that these compounds can exhibit significant antioxidant activity, as evidenced by their ability to inhibit free radicals and protect erythrocytes from hemolysis induced by oxidative stress (El-Gazzar, Gaafar, Youssef, Abu‐Hashem, & Badria, 2007).

Molecular Docking and Antimicrobial Activity

Another research area involves the synthesis and molecular docking of novel triazolopyridine derivatives for potential antimicrobial and antioxidant applications. These studies include investigating the binding energies of these compounds to target proteins, indicating their potential as therapeutic agents (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Crystal Structure and Supramolecular Chemistry

The crystal structures of triazolopyridine derivatives have been studied to understand their unique electronic and intermolecular interaction characteristics. These studies provide valuable insights for pharmaceutical development and application in crystal engineering, highlighting the influence of substituents on crystal structure formation (Chai, Li, Meng, Zhou, Xia, Li, & He, 2019).

Synthesis of Novel Derivatives

Research into the synthesis of new classes of triazolopyridine and related derivatives explores various methods for creating compounds with potential pharmaceutical applications. This includes the investigation of various chemical reactions and conditions to produce a diverse range of compounds (Ibrahim, Behbehani, Makhseed, & Elnagdi, 2011).

Potential in Diabetes Treatment

Triazolopyridazine derivatives have been synthesized and evaluated for their potential as anti-diabetic medications. Studies include assessing the Dipeptidyl peptidase-4 (DPP-4) inhibition potential and insulinotropic activities of these compounds (Bindu, Vijayalakshmi, & Manikandan, 2019).

Future Directions

The future directions in the research of this compound could involve further exploration of its diverse pharmacological activities, as well as the development of new synthetic approaches . Additionally, the design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases could be a potential area of future research .

properties

IUPAC Name |

6-(3-nitrophenyl)-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N6O2/c23-22(24)13-5-1-3-11(9-13)14-6-7-15-18-19-16(21(15)20-14)12-4-2-8-17-10-12/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOIMLZHYAMVNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-methoxy-1-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-4-carboxamide](/img/structure/B2920800.png)

![3-(4-chlorophenyl)-1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1H-pyrrole-2,5-dione](/img/structure/B2920804.png)

![N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2920807.png)

![(E)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2920812.png)

![6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2920814.png)